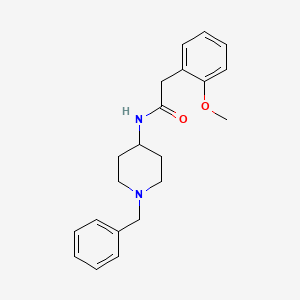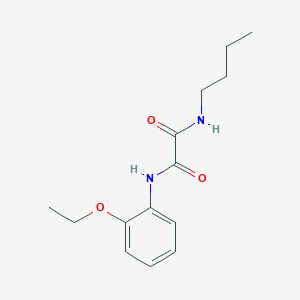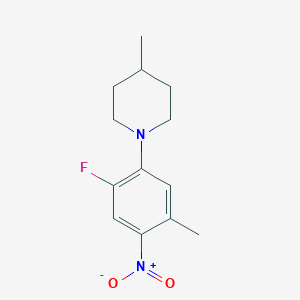![molecular formula C14H16N4O3 B5063794 1-[(5-nitro-2-furyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5063794.png)
1-[(5-nitro-2-furyl)methyl]-4-(2-pyridinyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-nitro-2-furyl)methyl]-4-(2-pyridinyl)piperazine, commonly known as Furazolidone, is a synthetic nitrofuran compound that has been used as an antibacterial and antiprotozoal agent since the 1950s. It has been found to be effective against a wide range of bacteria and protozoa, making it a useful tool in scientific research.
Mecanismo De Acción
Furazolidone exerts its antibacterial and antiprotozoal effects by inhibiting the activity of enzymes involved in the electron transport chain of the microorganisms. This results in the accumulation of reactive oxygen species, which damage the microbial cells. Furazolidone has also been found to inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
Furazolidone has been found to have various biochemical and physiological effects. It has been shown to increase the levels of nitric oxide in the body, which has been implicated in the regulation of various physiological processes, including blood pressure and immune function. Furazolidone has also been found to have anti-inflammatory effects, which may contribute to its therapeutic effects in certain conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Furazolidone has several advantages for use in lab experiments. It is relatively inexpensive and readily available, making it a useful tool for researchers. It is also effective against a wide range of microorganisms, allowing for broad-spectrum antimicrobial testing. However, Furazolidone also has some limitations. It has been found to be cytotoxic in some cell lines, which may limit its use in certain experiments. It also has a relatively short half-life, which may require frequent dosing in some experiments.
Direcciones Futuras
There are several future directions for the use of Furazolidone in scientific research. One area of interest is the development of new formulations of Furazolidone that may improve its pharmacokinetic properties and reduce toxicity. Another area of interest is the investigation of the potential therapeutic effects of Furazolidone in various conditions, including inflammatory bowel disease and certain cancers. Additionally, the mechanism of action of Furazolidone on monoamine oxidase and its potential effects on neurotransmitter metabolism warrant further investigation.
Conclusion
In conclusion, Furazolidone is a synthetic nitrofuran compound that has been extensively used in scientific research due to its antibacterial and antiprotozoal properties. It has a well-established synthesis method and has been found to be effective against a wide range of microorganisms. Furazolidone has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the use of Furazolidone in scientific research, including the development of new formulations and investigation of its potential therapeutic effects in various conditions.
Métodos De Síntesis
The synthesis of Furazolidone involves the reaction of 2-aminopyridine with 5-nitro-2-furaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with piperazine to yield Furazolidone. The synthesis method has been well-established and is widely used in the production of Furazolidone for scientific research purposes.
Aplicaciones Científicas De Investigación
Furazolidone has been extensively used in scientific research due to its antibacterial and antiprotozoal properties. It has been found to be effective against a wide range of bacteria, including Gram-positive and Gram-negative bacteria, as well as various protozoa, including Giardia lamblia and Entamoeba histolytica. Furazolidone has also been used in the treatment of Helicobacter pylori infections, which can cause peptic ulcers and gastric cancer.
Propiedades
IUPAC Name |
1-[(5-nitrofuran-2-yl)methyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-18(20)14-5-4-12(21-14)11-16-7-9-17(10-8-16)13-3-1-2-6-15-13/h1-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOROAHHMUIRMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(O2)[N+](=O)[O-])C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{3-chloro-4-[3-(2,3-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5063720.png)
![1-allyl-2-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5063737.png)
![3-(5-{[4-(4-carboxyphenoxy)phenyl]sulfonyl}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid](/img/structure/B5063741.png)
![4-bromo-2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5063743.png)


![4-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]thiomorpholine](/img/structure/B5063757.png)
![dimethyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5063764.png)
![1-[(2-fluorophenyl)acetyl]-4-methylpiperidine](/img/structure/B5063767.png)
![3-({[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5063768.png)
![N-{1-[1-(4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5063769.png)
![3-{[4-(2-fluorobenzyl)-1-piperidinyl]methyl}pyridine bis(trifluoroacetate)](/img/structure/B5063785.png)
